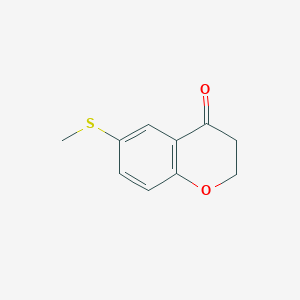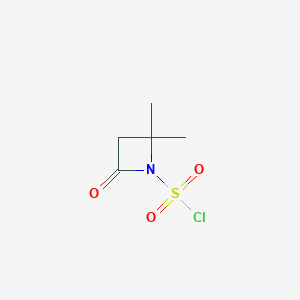
2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride
Descripción general
Descripción
2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride, also known as DASC, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. DASC is a sulfonyl chloride derivative of azetidine, which is a four-membered cyclic amine. The compound has been synthesized using various methods, and its applications have been explored in scientific research, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride inhibits serine proteases by reacting with the active site of the enzyme. The sulfonyl chloride group of 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride reacts with the serine residue of the enzyme's active site, forming a covalent bond. This covalent bond prevents the enzyme from functioning, leading to its inhibition. 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has been reported to be a reversible inhibitor of serine proteases, meaning that the inhibition can be reversed by removing the compound from the enzyme's active site.
Efectos Bioquímicos Y Fisiológicos
2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has been reported to have significant biochemical and physiological effects. The compound has been shown to inhibit various serine proteases, including thrombin, trypsin, and chymotrypsin. These enzymes play important roles in blood clotting, digestion, and other physiological processes. 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has also been reported to have anti-inflammatory and anticoagulant effects, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of serine proteases, making it a useful tool for studying the mechanism of action of these enzymes. Another advantage is that 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride is a reversible inhibitor, allowing for the study of enzyme inhibition and reactivation. However, one limitation of 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride is that it is a highly reactive compound and can react with other amino acid residues in addition to the serine residue of the enzyme's active site. This can lead to nonspecific inhibition and affect the accuracy of the results.
Direcciones Futuras
There are several future directions for the use of 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride in scientific research. One direction is the development of new drugs that target serine proteases. 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride can be used as a lead compound for the development of new inhibitors with improved potency and selectivity. Another direction is the study of the effects of 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride on other physiological processes, such as inflammation and coagulation. 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride can also be used to study the structure and function of serine proteases and to develop new tools for the study of enzyme inhibition.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has been used in various scientific research applications due to its unique properties. The compound has been reported to be a potent inhibitor of serine proteases, which are enzymes that play important roles in various physiological processes. 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has been used to study the mechanism of action of serine proteases and to develop new drugs that target these enzymes.
Propiedades
Número CAS |
17174-96-8 |
|---|---|
Nombre del producto |
2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride |
Fórmula molecular |
C5H8ClNO3S |
Peso molecular |
197.64 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-oxoazetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C5H8ClNO3S/c1-5(2)3-4(8)7(5)11(6,9)10/h3H2,1-2H3 |
Clave InChI |
CPLYIIABJBTHPJ-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)N1S(=O)(=O)Cl)C |
SMILES canónico |
CC1(CC(=O)N1S(=O)(=O)Cl)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

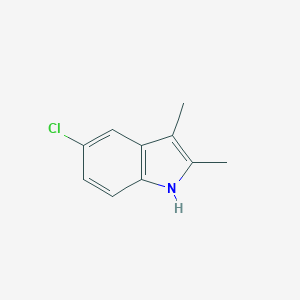
![1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B185698.png)
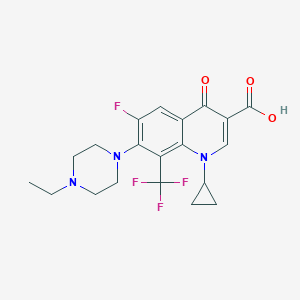
![1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-](/img/structure/B185700.png)
![Phenanthro[9,10-b]thiophene](/img/structure/B185703.png)
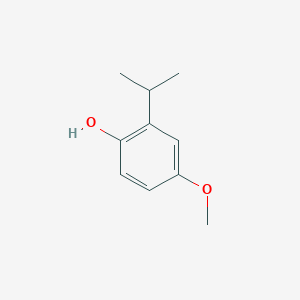
![3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185705.png)
![7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185706.png)
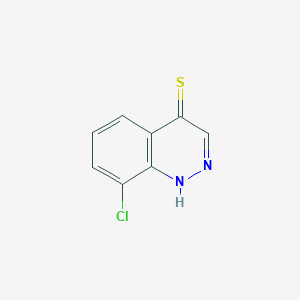
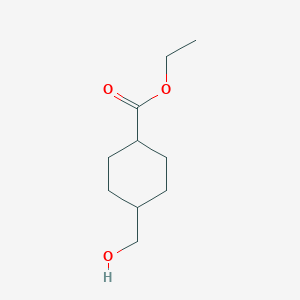
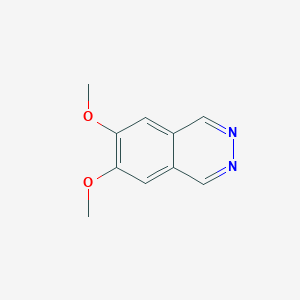
![1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone](/img/structure/B185711.png)
![4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B185712.png)
